Ethyl 3,7-dioxooctahydroindolizine-8-carboxylate
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Overview
Description
Ethyl 3,7-dioxooctahydroindolizine-8-carboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused ring system with nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7-dioxooctahydroindolizine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . The reaction conditions often include heating in a solvent such as ethanol or acetone, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dioxooctahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3,7-dioxooctahydroindolizine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3,7-dioxooctahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share a similar indole structure and are used in various applications, including pharmaceuticals.
Ethyl coumarin-3-carboxylate: Another ester compound with similar chemical properties and applications.
Uniqueness
Ethyl 3,7-dioxooctahydroindolizine-8-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
72407-24-0 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 3,7-dioxo-1,2,5,6,8,8a-hexahydroindolizine-8-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)10-7-3-4-9(14)12(7)6-5-8(10)13/h7,10H,2-6H2,1H3 |
InChI Key |
UFULFTXNIKXEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(=O)N2CCC1=O |
Origin of Product |
United States |
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